molecular formula C12H14ClNO3 B2454296 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide CAS No. 1225977-50-3

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide

Cat. No.: B2454296
CAS No.: 1225977-50-3
M. Wt: 255.7
InChI Key: NGAXHIJVMSUPIB-UHFFFAOYSA-N
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Description

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide (CAS 1225977-50-3) is a high-purity chemical compound offered for research and development purposes. This molecule, with the molecular formula C12H14ClNO3 and a molecular weight of 255.70 g/mol, is characterized by a propanamide backbone functionalized with a chloro group and a 2,3-dihydro-1,4-benzodioxin moiety . Compounds featuring the 1,4-benzodioxin structure are of significant interest in medicinal chemistry and are frequently investigated as key scaffolds in the development of pharmacologically active molecules . Researchers utilize this compound and its analogs as a valuable heterocyclic building block in the synthesis of more complex molecules for various research applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-8(13)12(15)14-6-9-7-16-10-4-2-3-5-11(10)17-9/h2-5,8-9H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAXHIJVMSUPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1COC2=CC=CC=C2O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate chlorinating agents and propanamide derivatives. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the β-position of the propanamide chain undergoes nucleophilic substitution under basic conditions. Key reactions include:

Nucleophile Reagents/Conditions Product Yield Source
AminesK₂CO₃, DMF, 80°C, 12 hrsN-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-β-amino-propanamide derivatives65–78%
ThiolsNaH, THF, 0°C → RT, 6 hrsThioether analogues52–60%
AlkoxidesNaOEt, ethanol, reflux, 8 hrsEther derivatives70%

Mechanistic Insight : The reaction proceeds via an SN₂ pathway due to steric hindrance from the benzodioxin-methyl group.

Hydrolysis and Degradation Pathways

The amide and chloro groups participate in hydrolysis under varied conditions:

  • Acidic Hydrolysis (HCl, H₂O, 100°C):
    Yields 2-chloropropanoic acid and 2,3-dihydro-1,4-benzodioxin-2-ylmethanamine.

  • Basic Hydrolysis (NaOH, MeOH/H₂O, 60°C):
    Produces sodium 2-chloropropanoate and the corresponding amine.

Stability : The compound degrades by 15% in pH 7.4 buffer over 24 hours at 37°C, indicating moderate hydrolytic stability.

Oxidation and Ring-Modification Reactions

The benzodioxin moiety undergoes selective oxidation:

Oxidizing Agent Conditions Product Notes
KMnO₄H₂O, 25°C, 4 hrsRing-opened dicarboxylic acid derivativeLow yield (30%) due to overoxidation
mCPBACH₂Cl₂, 0°C → RT, 2 hrsEpoxidized benzodioxin intermediateIsolated as a transient species

Condensation and Cyclization Reactions

The amide group facilitates condensation with carbonyl compounds:

  • Reaction with Aldehydes (e.g., benzaldehyde, TiCl₄ catalyst):
    Forms imine-linked macrocycles (18–22% yield).

  • Intramolecular Cyclization (DBU, toluene, 110°C):
    Generates a six-membered lactam ring via nucleophilic attack by the benzodioxin-methyl amine.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Anticancer Activity

Research has indicated that compounds similar to 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide exhibit anticancer properties. For instance, derivatives of benzodioxins have been studied for their ability to inhibit various cancer cell lines. These studies highlight the potential of such compounds in developing new cancer treatments through mechanisms involving apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound's structure suggests potential interactions with specific enzymes involved in metabolic pathways. For example, studies on related compounds have shown inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The inhibition of MAO can lead to increased levels of neurotransmitters, which may provide therapeutic benefits in conditions like depression and Parkinson's disease .

Case Study 1: Anticancer Properties

A study focused on the synthesis and evaluation of benzodioxin derivatives demonstrated that certain modifications to the benzodioxin structure enhanced cytotoxicity against breast cancer cell lines (MCF-7). The compound's mechanism was attributed to its ability to induce apoptosis through the activation of caspases .

Case Study 2: Enzyme Inhibition

Another research project investigated the inhibitory effects of similar compounds on VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). The study utilized molecular docking simulations to predict binding affinities and confirmed that specific structural features were crucial for effective inhibition .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways within biological systems. The benzodioxin ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets .

Comparison with Similar Compounds

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various research applications.

Biological Activity

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide (CAS Number: 1225977-50-3) is a compound with potential biological activity that has garnered interest in various fields of medicinal chemistry and pharmacology. This article explores its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₄ClNO₃
  • Molecular Weight : 255.70 g/mol
  • IUPAC Name : this compound
  • Physical Form : Powder
  • Purity : ≥95%

Biological Activity Overview

Research on this compound is limited but indicates a range of biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives of benzodioxin have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. Although specific studies on this compound are scarce, the structural similarity suggests potential antimicrobial efficacy.

Anticancer Activity

Preliminary investigations into related compounds reveal promising anticancer properties. For example, thiazole derivatives have been shown to selectively target cancer cells, leading to reduced viability in A549 (lung cancer) and Caco-2 (colon cancer) cell lines. While direct evidence for this compound is lacking, its structure may confer similar anticancer activity.

Study 1: Antimicrobial Efficacy of Related Compounds

A study published in MDPI highlighted the synthesis of various thiazole derivatives that exhibited broad-spectrum antimicrobial activity against resistant strains. The findings suggest that compounds with similar functional groups to this compound could be explored for their antimicrobial potential .

Study 2: Anticancer Properties of Benzodioxin Derivatives

Research into benzodioxin derivatives has indicated that modifications can enhance anticancer activity. For instance, certain substitutions on the benzodioxin scaffold improved selectivity and potency against specific cancer cell lines . This provides a rationale for further exploration of this compound in cancer research.

Pharmacological Profile

The pharmacological profile of this compound remains under investigation. However, studies on related compounds indicate:

Activity Type Potential Effects References
AntimicrobialEffective against Gram-positive bacteria
AnticancerReduced cell viability in cancer lines

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling chloroacetyl chloride with a benzodioxane-derived amine. Key steps include:
  • Amine Activation : Reacting 2,3-dihydro-1,4-benzodioxin-2-ylmethylamine with a base (e.g., K2_2CO3_3) in DMF to generate the nucleophilic amine .
  • Acylation : Adding chloroacetyl chloride at 0–5°C to minimize side reactions. Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1) .
  • Purification : Crude product is extracted with ethyl acetate, dried over Na2_2SO4_4, and purified via column chromatography. Yield optimization (typically 70–85%) requires strict temperature control and stoichiometric precision .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : While GHS classification data is limited, precautionary measures include:
  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H313/H333 warnings) .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors, which may release hazardous byproducts (e.g., hydrogen chloride) .
  • First Aid : Immediate rinsing with water for 15+ minutes upon exposure, followed by medical consultation .

Q. How can researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d6_6) to confirm benzodioxin methylene protons (δ 4.2–4.5 ppm) and propanamide carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ at m/z 283.75 (calculated for C14_{14}H18_{18}ClNO3_3) .
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) and detect chlorinated byproducts .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer : Competing N-alkylation (vs. acylation) may occur due to residual moisture or improper amine activation. Strategies include:
  • Solvent Drying : Pre-drying DMF over molecular sieves to reduce hydrolysis of chloroacetyl chloride .
  • Low-Temperature Addition : Slow addition of acyl chloride at 0°C minimizes exothermic side reactions .
  • In Situ Quenching : Using scavengers like triethylamine to neutralize HCl byproducts, improving reaction efficiency .

Q. How do steric and electronic effects influence the compound’s reactivity in downstream applications (e.g., as a pharmacophore)?

  • Methodological Answer :
  • Steric Effects : The benzodioxin moiety’s rigid structure may hinder nucleophilic attack at the amide carbonyl, necessitating bulky catalysts for derivatization .
  • Electronic Effects : The electron-withdrawing chlorine enhances electrophilicity of the adjacent carbonyl, facilitating reactions with nucleophiles (e.g., Grignard reagents) .
  • Computational Modeling : DFT studies (e.g., Gaussian 09) predict charge distribution and reactive sites, guiding functionalization strategies .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

  • Methodological Answer : Challenges include low volatility for GC and matrix interference in LC-MS. Solutions:
  • Derivatization : Use of Girard’s reagent T to enhance ionization efficiency in ESI-MS .
  • SPE Extraction : Solid-phase extraction with C18 cartridges to isolate the compound from plasma proteins .
  • Internal Standards : Deuterated analogs (e.g., d4_4-propanamide) for accurate quantification .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported safety data (e.g., conflicting GHS classifications)?

  • Methodological Answer :
  • Source Evaluation : Prioritize peer-reviewed studies over vendor SDS sheets. For example, reports “no known hazards,” while flags H303/H313 risks .
  • In-House Testing : Conduct acute toxicity assays (e.g., zebrafish embryo model) to validate exposure risks .
  • Regulatory Alignment : Cross-reference with ECHA databases for updated classifications .

Tables for Key Parameters

Q. Table 1. Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Amine ActivationK2_2CO3_3, DMF, RT, 30 min95
AcylationChloroacetyl chloride, 0°C, 2 h78
PurificationColumn chromatography (SiO2_2, 9:1)85

Q. Table 2. NMR Characterization (DMSO-d6_6)

Proton/Groupδ (ppm)MultiplicityReference
Benzodioxin CH2_24.2–4.5Multiplet
Amide NH8.1–8.3Singlet
Cl-CH2_23.8–4.0Triplet

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